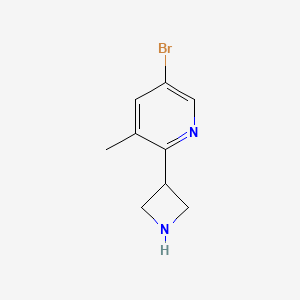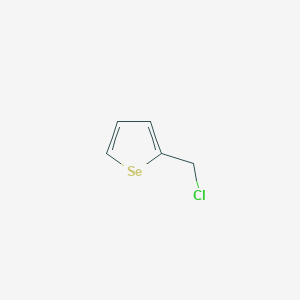
2-(Chloromethyl)selenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)selenophene is a selenium-containing heterocyclic compound. . The presence of selenium in the selenophene ring imparts distinct chemical and physical properties compared to its sulfur analog, thiophene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the chloromethylation of selenophene using formaldehyde and hydrochloric acid in the presence of a catalyst . Another approach involves the use of chloromethyl methyl ether and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 2-(Chloromethyl)selenophene may follow similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)selenophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Oxidation Reactions: The selenophene ring can be oxidized to form selenophene oxides or selenophene dioxides.
Reduction Reactions: Reduction of the selenophene ring can lead to the formation of selenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted selenophenes, depending on the nucleophile used.
Oxidation Reactions: Products include selenophene oxides and dioxides.
Reduction Reactions: Products include selenol derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)selenophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex selenium-containing compounds.
Biology: It is used in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research explores its potential as an anticancer, antioxidant, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)selenophene depends on its specific application. In biological systems, selenium-containing compounds can interact with various molecular targets, including enzymes and proteins. Selenium’s redox properties enable it to participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis . The chloromethyl group can also undergo nucleophilic substitution, leading to the formation of biologically active derivatives .
Comparaison Avec Des Composés Similaires
Uniqueness of 2-(Chloromethyl)selenophene: The presence of selenium in this compound imparts unique redox properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. These properties make it valuable for specific applications in organic electronics, medicinal chemistry, and materials science .
Propriétés
Formule moléculaire |
C5H5ClSe |
|---|---|
Poids moléculaire |
179.52 g/mol |
Nom IUPAC |
2-(chloromethyl)selenophene |
InChI |
InChI=1S/C5H5ClSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
Clé InChI |
OQUOGMHRGMYRHX-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
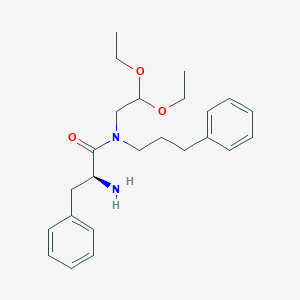
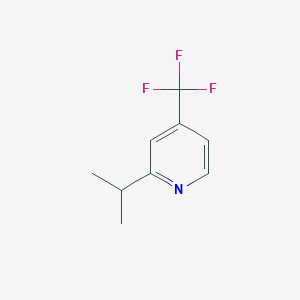
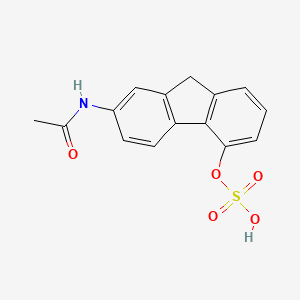
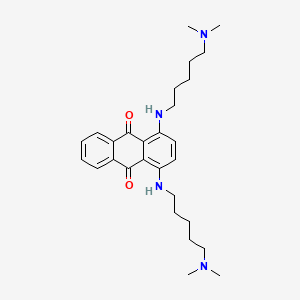
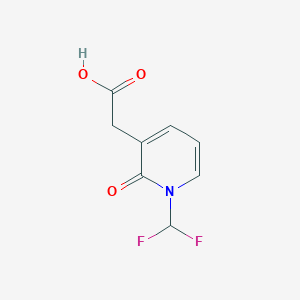
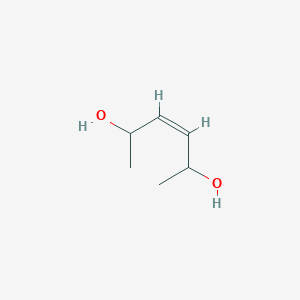
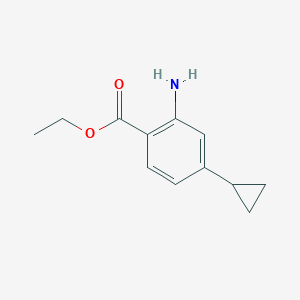

![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
